

# Application Notes and Protocols: Dibenzyl Sulfoxide as an Oxidizing Agent

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## Compound of Interest

Compound Name: *Dibenzyl sulfoxide*

Cat. No.: *B177149*

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These application notes provide a comprehensive overview of the utilization of **dibenzyl sulfoxide** as an oxidizing agent in chemical synthesis. While direct examples of **dibenzyl sulfoxide** as an intermolecular oxidant are not extensively reported, its structural and electronic similarity to diphenyl sulfoxide allows for its effective application in analogous oxidation reactions. This document details the activation of **dibenzyl sulfoxide**, its application in the oxidation of various substrates, and provides specific experimental protocols.

## Introduction: Activated Sulfoxides as Oxidizing Agents

Sulfoxides, particularly when activated by electrophilic reagents, are versatile and mild oxidizing agents in organic synthesis. The most common example is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO). Diaryl sulfoxides, such as diphenyl sulfoxide, have also been employed as effective oxidants when activated with potent electrophiles like triflic anhydride ( $\text{Tf}_2\text{O}$ ).<sup>[1][2][3]</sup> This activation generates a highly reactive sulfonium species capable of oxidizing a range of functional groups.

**Dibenzyl sulfoxide**, with its benzylic groups, is a readily available and stable solid. Upon activation, it can serve as a valuable alternative to other sulfoxide-based oxidizing systems.

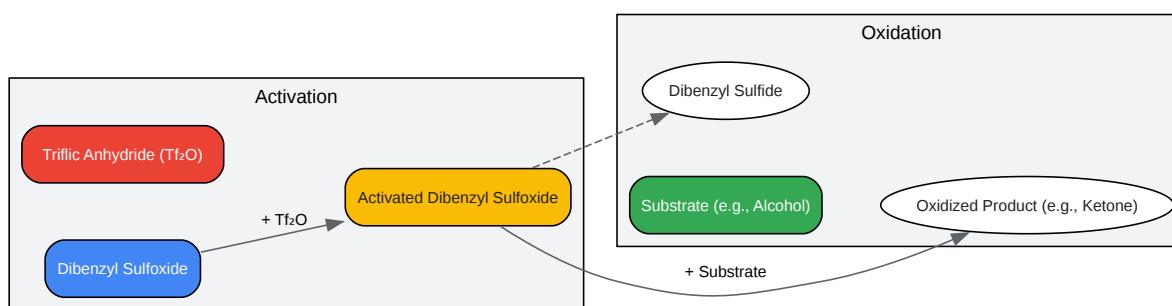
# Mechanism of Action: Activation and Oxygen Transfer

The oxidizing capability of **dibenzyl sulfoxide** is unlocked upon its reaction with a strong electrophile, such as triflic anhydride. The proposed mechanism, analogous to that of diphenyl sulfoxide, involves the formation of an oxodisulfonium dication intermediate.[1][2][3] This intermediate is a powerful oxygen transfer agent.

The key steps are:

- Activation: The oxygen atom of **dibenzyl sulfoxide** attacks the electrophilic triflic anhydride, forming a sulfonium triflate intermediate.
- Formation of the Oxodisulfonium Dication: This intermediate can then react with another molecule of the activated sulfoxide to form an oxodisulfonium (S-O-S) dication.[1][2][3]
- Oxygen Transfer: The substrate (e.g., an alcohol or a sulfide) attacks one of the sulfur atoms of the dication, leading to the transfer of the oxygen atom and formation of the oxidized product and dibenzyl sulfide.

This process is highly efficient and proceeds under anhydrous conditions, with the sulfoxide acting as both the oxidant and the source of the oxygen atom.[1][2][3]



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**Fig. 1:** General workflow for the oxidation of substrates using activated **dibenzyl sulfoxide**.

## Applications in Organic Synthesis

Activated **dibenzyl sulfoxide** is a potent reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This reaction is analogous to the Swern and related oxidations but avoids the use of often malodorous and volatile byproducts associated with DMSO. The reaction conditions are typically mild, occurring at low temperatures.

Table 1: Representative Conditions for the Oxidation of Alcohols with Activated Diaryl Sulfoxides

| Substrate (Alcohol) | Oxidizing System                       | Solvent                         | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---------------------|--|---------------------------------|------------------|----------|-----------|-----------|
| 1-Phenylethanol     | Diphenyl Sulfoxide / Tf <sub>2</sub> O | CH <sub>2</sub> Cl <sub>2</sub> | -78 to 0         | 1        | 95        | [1]       |
| Cyclohexanol        | Diphenyl Sulfoxide / Tf <sub>2</sub> O | CH <sub>2</sub> Cl <sub>2</sub> | -78 to 0         | 1        | 92        | [1]       |
| Benzyl Alcohol      | Diphenyl Sulfoxide / Tf <sub>2</sub> O | CH <sub>2</sub> Cl <sub>2</sub> | -78 to 0         | 1        | 98        | [1]       |

Note: These conditions for diphenyl sulfoxide are expected to be a good starting point for optimization with **dibenzyl sulfoxide**.

The **dibenzyl sulfoxide**/triflic anhydride system can be effectively used for the selective oxidation of sulfides to sulfoxides. A key advantage of this system is the potential for stereoselective oxidation, with the stereochemical outcome potentially being under thermodynamic control due to the reversibility of the oxygen-exchange reaction.[1][2][3] This offers a novel strategy for the stereoselective synthesis of chiral sulfoxides.

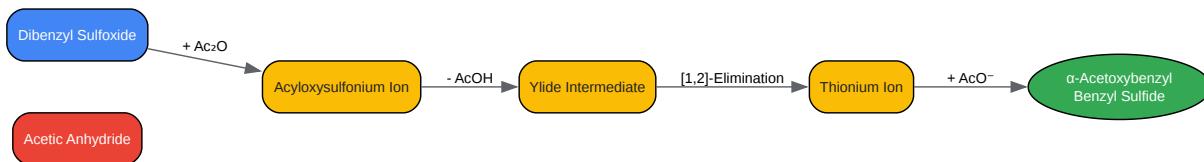
Table 2: Representative Conditions for the Oxidation of Sulfides with Activated Diaryl Sulfoxides

| Substrate (Sulfide) | Oxidizing System                       | Solvent                         | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---------------------|--|---------------------------------|------------------|----------|-----------|-----------|
| Thioanisole         | Diphenyl Sulfoxide / Tf <sub>2</sub> O | CH <sub>2</sub> Cl <sub>2</sub> | -78              | 0.5      | >95       | [1]       |
| Dibenzyl Sulfide    | Diphenyl Sulfoxide / Tf <sub>2</sub> O | CH <sub>2</sub> Cl <sub>2</sub> | -78              | 0.5      | >95       | [1]       |

Note: These conditions for diphenyl sulfoxide are expected to be a good starting point for optimization with **dibenzyl sulfoxide**.

## The Pummerer Reaction of Dibenzyl Sulfoxide

The Pummerer reaction is an intramolecular redox process where a sulfoxide bearing at least one  $\alpha$ -hydrogen is treated with an acid anhydride.[4][5] In this reaction, the sulfoxide is reduced, and the  $\alpha$ -carbon is oxidized. **Dibenzyl sulfoxide** undergoes a Pummerer reaction with acetic anhydride to yield  $\alpha$ -acetoxybenzyl benzyl sulfide as the kinetically controlled product.[6] This reaction showcases the ability of the sulfoxide to act as an oxidant towards its own  $\alpha$ -position.



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